molecular formula C23H24O B14722307 1,1'-[(4-tert-Butoxyphenyl)methylene]dibenzene CAS No. 10357-72-9

1,1'-[(4-tert-Butoxyphenyl)methylene]dibenzene

Cat. No.: B14722307
CAS No.: 10357-72-9
M. Wt: 316.4 g/mol
InChI Key: VOXJGTHQOUDQKP-UHFFFAOYSA-N
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Description

1,1’-[(4-tert-Butoxyphenyl)methylene]dibenzene is an organic compound with the molecular formula C23H24O It is characterized by the presence of a tert-butoxy group attached to a phenyl ring, which is further connected to a methylene bridge linking two benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[(4-tert-Butoxyphenyl)methylene]dibenzene typically involves the reaction of 4-tert-butoxybenzaldehyde with benzene in the presence of a catalyst. One common method is the Friedel-Crafts alkylation reaction, where an acid catalyst such as aluminum chloride (AlCl3) is used to facilitate the formation of the methylene bridge between the benzene rings .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1,1’-[(4-tert-Butoxyphenyl)methylene]dibenzene undergoes various chemical reactions, including:

    Oxidation: The tert-butoxy group can be oxidized to form corresponding alcohols or ketones.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tert-butoxybenzophenone, while substitution reactions can produce halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

1,1’-[(4-tert-Butoxyphenyl)methylene]dibenzene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism by which 1,1’-[(4-tert-Butoxyphenyl)methylene]dibenzene exerts its effects depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved are subject to ongoing research and may vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-[(4-tert-Butoxyphenyl)methylene]dibenzene is unique due to its specific combination of a tert-butoxy group and a methylene bridge linking two benzene rings. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

10357-72-9

Molecular Formula

C23H24O

Molecular Weight

316.4 g/mol

IUPAC Name

1-benzhydryl-4-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C23H24O/c1-23(2,3)24-21-16-14-20(15-17-21)22(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-17,22H,1-3H3

InChI Key

VOXJGTHQOUDQKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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